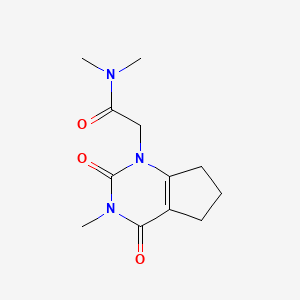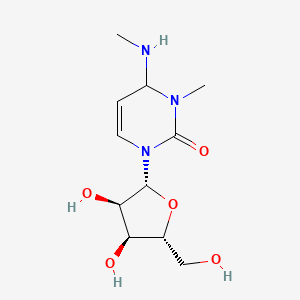
N,3-Dimethyl-3,4-dihydrocytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,3-Dimethyl-3,4-dihydrocytidine is a synthetic nucleoside analog that has garnered interest in various fields of scientific research. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental building block of RNA. The modification of the cytidine structure by adding methyl groups at the N and 3 positions results in this compound, which exhibits unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-3,4-dihydrocytidine typically involves the alkylation of cytidine derivatives. One common method includes the reaction of cytidine with methylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is then purified using chromatographic techniques to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N,3-Dimethyl-3,4-dihydrocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in alcohol or ether solvents.
Substitution: Nucleophiles such as halides or amines; reactions are performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce demethylated compounds. Substitution reactions result in the formation of various substituted nucleoside analogs.
科学的研究の応用
N,3-Dimethyl-3,4-dihydrocytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modulating gene expression and RNA function.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of nucleoside-based pharmaceuticals and as a research tool in drug discovery.
作用機序
The mechanism of action of N,3-Dimethyl-3,4-dihydrocytidine involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid function. The methyl groups may hinder the proper base pairing and replication processes, leading to the inhibition of viral replication or the induction of cell death in cancer cells. The compound may also interact with specific enzymes and molecular pathways involved in nucleic acid metabolism.
類似化合物との比較
Similar Compounds
Cytidine: The parent compound of N,3-Dimethyl-3,4-dihydrocytidine, lacking the methyl modifications.
5-Methylcytidine: Another modified nucleoside with a methyl group at the 5 position.
2’-O-Methylcytidine: A nucleoside analog with a methyl group at the 2’ position of the ribose sugar.
Uniqueness
This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Unlike other methylated cytidine analogs, the dual methylation at the N and 3 positions provides a unique steric and electronic environment that can influence its interactions with biological molecules and its overall stability.
特性
CAS番号 |
52980-85-5 |
|---|---|
分子式 |
C11H19N3O5 |
分子量 |
273.29 g/mol |
IUPAC名 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4-(methylamino)-4H-pyrimidin-2-one |
InChI |
InChI=1S/C11H19N3O5/c1-12-7-3-4-14(11(18)13(7)2)10-9(17)8(16)6(5-15)19-10/h3-4,6-10,12,15-17H,5H2,1-2H3/t6-,7?,8-,9-,10-/m1/s1 |
InChIキー |
UGMOZCNKWJTKFJ-HXURKHJASA-N |
異性体SMILES |
CNC1C=CN(C(=O)N1C)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
正規SMILES |
CNC1C=CN(C(=O)N1C)C2C(C(C(O2)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)
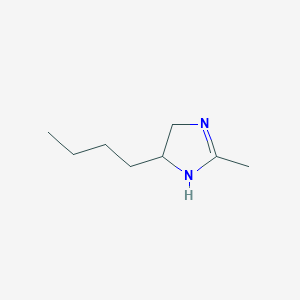

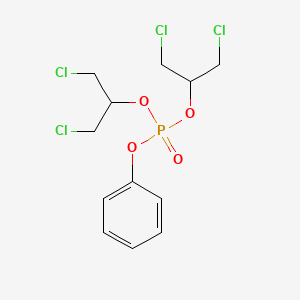
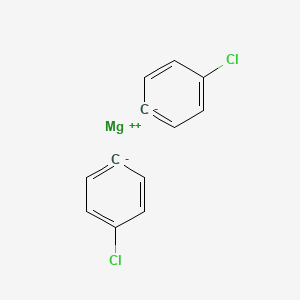
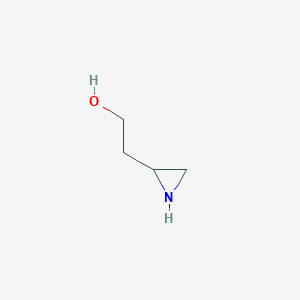
![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)

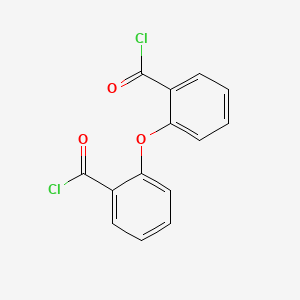
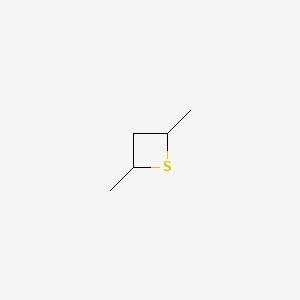
![N-Butyl-N-[3-(triethoxysilyl)propyl]butan-1-amine](/img/structure/B14649312.png)
![4-[(2,5-Dichloro-4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14649318.png)
